molecular formula C14H16N2O6 B2504456 3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 676475-38-0

3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No. B2504456
CAS RN: 676475-38-0
M. Wt: 308.29
InChI Key: ZBXYDRGUZTWARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with the molecular formula C14H16N2O6 . It is also known by other names such as “1,2,4-Oxadiazole-5-propanoic acid, 3-(3,4,5-trimethoxyphenyl)-” and “3-[3-(3,4,5-Trimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid” among others .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure and can be viewed using specific software .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 511.6±60.0 °C at 760 mmHg, and a flash point of 263.2±32.9 °C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its polar surface area is 104 Å2 and its molar volume is 239.9±3.0 cm3 .

Scientific Research Applications

Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant activity . A series of derivatives were synthesized and tested using the maximal electroshock (MES) model and the sc-pentylenetetrazol (PTZ) model . Among them, compounds 4, 9, and 16 exhibited good anticonvulsant activity .

Sedative Activity

The compound has also been evaluated for its sedative activity . It was tested using the pentobarbital sodium-induced sleeping model . Compound 4 was found to be the most effective sedative agent in subsequent tests .

Neurotoxicity Evaluation

The synthesized derivatives of this compound were evaluated for their neurotoxicity . This was done using locomotor activity tests . Compounds 9 and 16 performed significantly anticonvulsant activity in subsequent tests with weak toxicity .

Molecular Modeling

Molecular modeling experiments predicted good binding interactions of the active molecules with the GABA transferase . This suggests that the synthesized derivatives could be useful lead compounds for further investigation in the development of anticonvulsant and sedative agents .

Synthesis

The compound can be synthesized by a facile and one-pot step, which were achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .

Anxiolytic Agents

The compound and its derivatives could potentially be used as anxiolytic agents . The elevated plus maze (EPM) test, a suitable rodent model of anxiety, could be used to discover novel anxiolytic agents .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-19-9-6-8(7-10(20-2)13(9)21-3)14-15-11(22-16-14)4-5-12(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXYDRGUZTWARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.